Phospholipase A2 activating peptide

Catalog No.
S844558
CAS No.
137314-60-4
M.F
C106H184N28O30
M. Wt
2330.804
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phospholipase A2 activating peptide

CAS Number

137314-60-4

Product Name

Phospholipase A2 activating peptide

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C106H184N28O30

Molecular Weight

2330.804

InChI

InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1

InChI Key

BLFWHYXWBKKRHI-JYBILGDPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N
  • Origin: PAF-AP is a fragment cleaved from PLAP, a protein found in various organisms, including snake venom and mammalian tissues [].
  • Significance: PAF-AP specifically activates phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids, a major component of cell membranes. This activation triggers the release of arachidonic acid, a precursor for various inflammatory mediators like prostaglandins and leukotrienes [].

Molecular Structure Analysis

  • Key features: PAF-AP is a short chain peptide typically consisting of 19 amino acids with the sequence Glu-Ser-Pro-Leu-Ile-Ala-Lys-Val-Leu-Thr-Thr-Glu-Pro-Pro-Ile-Ile-Thr-Pro-Val-Arg-Arg [, ].
  • Notable aspects: The structure shares homology with melittin, the main component of bee venom, suggesting a potential role in cell membrane disruption [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for PAF-AP is not readily available in scientific literature. However, peptide synthesis techniques like solid-phase peptide synthesis are likely employed for research purposes [].
  • Decomposition: As with most peptides, PAF-AP can likely be degraded by proteases, enzymes that break down proteins into smaller amino acids.
  • Other relevant reactions: The primary function of PAF-AP revolves around its interaction with PLA2.
PAF-AP (inactive) + PLA2 (inactive) -> PAF-AP-PLA2 (active complex) -> Arachidonic Acid + Other Products

This reaction highlights the activation of PLA2 by PAF-AP, leading to the release of arachidonic acid, a key step in inflammatory signaling.


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of PAF-AP, such as melting point, boiling point, and solubility, is limited due to its small size and function within biological systems.

PAF-AP binds to a specific site on PLA2, inducing a conformational change that activates the enzyme []. This activation allows PLA2 to cleave phospholipids in cell membranes, releasing arachidonic acid. Arachidonic acid is then metabolized by enzymes like cyclooxygenase and lipoxygenase to generate various inflammatory mediators like prostaglandins and leukotrienes [].

Mechanism of Action

PAF-AP is a peptide fragment derived from the phospholipase A2 activating protein (PLAP) []. It binds to and activates PLA2 in a dose-dependent manner, typically leading to a 10-fold increase in activity at concentrations around 1 µg/ml []. The exact mechanism of activation is still being elucidated, but it's believed to involve an interaction with the C2 domain of PLA2, which is crucial for its membrane association and activity [].

Research Applications

PAF-AP is a valuable tool for researchers studying various aspects of PLA2 function. Here are some specific applications:

  • Understanding PLA2 signaling pathways: By activating PLA2, PAF-AP can help researchers understand the downstream signaling cascades triggered by PLA2 activity. PLA2-generated products like arachidonic acid are precursors for important signaling molecules like prostaglandins, and PAF-AP can be used to study how PLA2 activation influences these pathways [].
  • Investigating PLA2 involvement in diseases: PLA2s have been implicated in various diseases, including inflammation, neurodegeneration, and cancer []. PAF-AP can be used to study how PLA2 activity contributes to these pathologies and identify potential therapeutic targets.
  • Screening for PLA2 inhibitors: Researchers can utilize PAF-AP to screen for compounds that inhibit PLA2 activity. Identifying such inhibitors could lead to the development of new drugs for diseases where PLA2 overactivity is a contributing factor [].

XLogP3

-6.4

Dates

Modify: 2024-04-14

Explore Compound Types